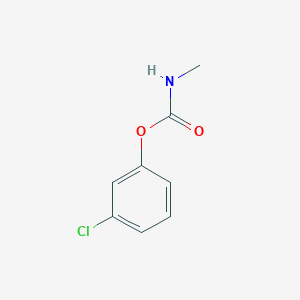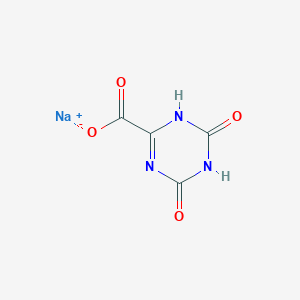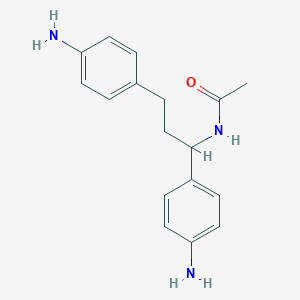
4,4'-(3-Acetamidopropylidene)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(3-Acetamidopropylidene)dianiline, also known as APDA, is a chemical compound used in scientific research. It is a derivative of 4,4'-diaminodiphenylmethane (DDM), a compound commonly used in the production of polyurethane foams and plastics. APDA has a unique structure that makes it useful in various scientific applications, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The mechanism of action of 4,4'-(3-Acetamidopropylidene)dianiline is not fully understood. However, it is believed that this compound interacts with cellular components such as DNA and proteins, leading to changes in cellular function. This interaction may result in the inhibition of cell growth and proliferation, making this compound a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4,4'-(3-Acetamidopropylidene)dianiline in lab experiments is its unique structure, which makes it useful in various scientific applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound may not be suitable for certain applications due to its chemical properties.
Future Directions
There are several future directions for the use of 4,4'-(3-Acetamidopropylidene)dianiline in scientific research. One potential direction is the development of this compound-based anticancer agents. Another direction is the use of this compound in the production of polyurethane foams with improved mechanical properties. Additionally, this compound may be used as a starting material for the synthesis of various organic compounds, leading to the development of new materials with unique properties.
Synthesis Methods
The synthesis of 4,4'-(3-Acetamidopropylidene)dianiline involves the reaction of DDM with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate stage, where the amine group of DDM reacts with acetic anhydride to form an acetamide group. This intermediate then reacts with another molecule of DDM to form this compound.
Scientific Research Applications
4,4'-(3-Acetamidopropylidene)dianiline has been used in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of potential anticancer agents. In materials science, this compound has been used in the production of polyurethane foams with improved mechanical properties. In organic synthesis, this compound has been used as a starting material for the synthesis of various organic compounds.
properties
CAS RN |
17665-87-1 |
|---|---|
Molecular Formula |
C17H21N3O |
Molecular Weight |
283.37 g/mol |
IUPAC Name |
N-[1,3-bis(4-aminophenyl)propyl]acetamide |
InChI |
InChI=1S/C17H21N3O/c1-12(21)20-17(14-5-9-16(19)10-6-14)11-4-13-2-7-15(18)8-3-13/h2-3,5-10,17H,4,11,18-19H2,1H3,(H,20,21) |
InChI Key |
RHNCZCKFXXVROF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=O)NC(CCC1=CC=C(C=C1)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
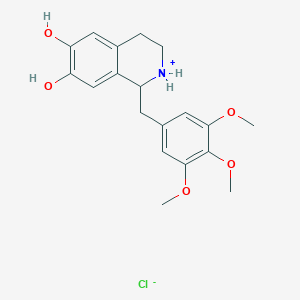
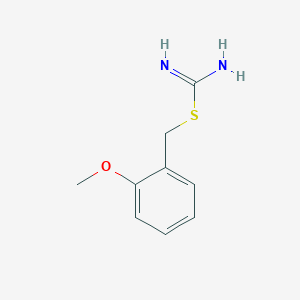

![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)



